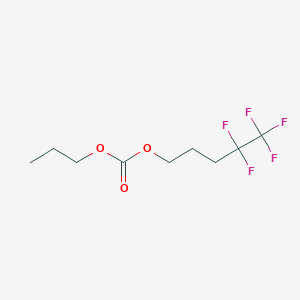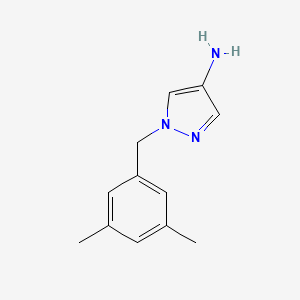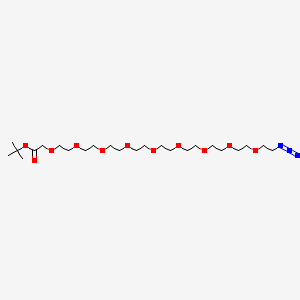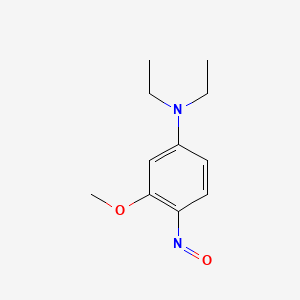
4,4,5,5,5-Pentafluoropentyl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-Pentafluoropentyl propyl carbonate is a specialized organofluorine compound with the molecular formula C9H13F5O3 and a molecular weight of 264.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4,4,5,5,5-Pentafluoropentyl propyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
4,4,5,5,5-Pentafluoropentyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4,4,5,5,5-Pentafluoropentanol and propyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4,5,5,5-Pentafluoropentyl propyl carbonate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl propyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting biochemical pathways. The exact mechanism of action varies based on the specific context in which the compound is used .
Comparación Con Compuestos Similares
4,4,5,5,5-Pentafluoropentyl propyl carbonate can be compared with other fluorinated carbonates, such as:
- 4,4,5,5,5-Pentafluoropentyl methyl carbonate
- 4,4,5,5,5-Pentafluoropentyl ethyl carbonate
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Propiedades
Fórmula molecular |
C9H13F5O3 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
4,4,5,5,5-pentafluoropentyl propyl carbonate |
InChI |
InChI=1S/C9H13F5O3/c1-2-5-16-7(15)17-6-3-4-8(10,11)9(12,13)14/h2-6H2,1H3 |
Clave InChI |
YZVKBDNIZKGKMC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)





![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)



![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
